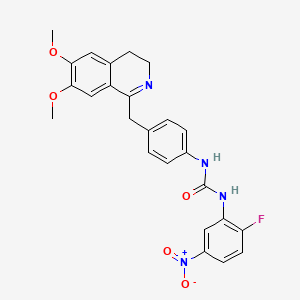
1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)-3-(2-FLUORO-5-NITROPHENYL)UREA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)-3-(2-FLUORO-5-NITROPHENYL)UREA is a useful research compound. Its molecular formula is C25H23FN4O5 and its molecular weight is 478.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of this compound is the sigma-2 receptor . The sigma-2 receptor has been identified as Tmem97, a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis .
Mode of Action
The compound acts as a highly selective sigma-2 receptor ligand . It has a sigma-1/sigma-2 selectivity ratio greater than 1000, indicating its high specificity for the sigma-2 receptor . The interaction of the compound with the sigma-2 receptor leads to changes in intracellular calcium regulation and cholesterol homeostasis .
Biochemical Pathways
The sigma-2 receptor is involved in several biochemical pathways, particularly those related to calcium regulation and cholesterol homeostasis . The exact downstream effects of these pathways are still under investigation, but it is known that they play a role in various physiological and pathological conditions .
Pharmacokinetics
Following oral administration, the compound shows rapid absorption, with peak plasma concentration (Cmax) occurring within 10 minutes of dosing . It has an adequate, absolute oral bioavailability of 29.0% , suggesting that a significant proportion of the orally administered dose reaches systemic circulation.
Result of Action
The compound has shown promising anti-inflammatory analgesic effects in the formalin model of inflammatory pain in mice . This suggests that it could potentially be used to treat conditions associated with inflammation and pain.
生物活性
1-(4-((6,7-Dimethoxy(3,4-Dihydroisoquinolyl))Methyl)Phenyl)-3-(2-Fluoro-5-Nitrophenyl)Urea is a complex organic compound with potential biological activities. Its structure incorporates a urea moiety and various aromatic groups, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its effects on different biological systems, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C25H24N4O5
- Molecular Weight : 460.4819 g/mol
- CAS Number : 1024068-70-9
- Structure : The compound features a urea linkage between a substituted phenyl group and a dimethoxy-dihydroisoquinoline moiety, along with a nitrophenyl substituent.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds with similar structures. For instance, urea derivatives have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest. In vitro assays utilizing MTT assays have demonstrated that related compounds can reduce cell viability significantly at micromolar concentrations (EC50 values typically below 25 μM) .
Table 1: Cytotoxicity of Urea Derivatives
| Compound | Cell Line | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis induction |
| Compound B | MCF-7 | 20 | Cell cycle arrest |
| This compound | A549 | TBD | TBD |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies on similar compounds have indicated effectiveness against various pathogens, including bacteria and fungi. The nitro group in the structure may enhance antimicrobial activity by generating reactive nitrogen species that disrupt microbial cellular functions.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific cellular targets involved in proliferation and survival pathways. For example:
- Inhibition of Kinases : Many urea derivatives act as kinase inhibitors, which are crucial in cancer signaling pathways.
- DNA Interaction : The aromatic rings may facilitate intercalation into DNA or RNA structures, leading to disruption of nucleic acid functions.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the efficacy of various urea derivatives against lung cancer cell lines (A549). The findings indicated that certain modifications to the urea structure significantly enhanced cytotoxicity compared to standard chemotherapeutics .
- Antimicrobial Testing : Another investigation assessed the antimicrobial properties of similar nitro-substituted compounds against Staphylococcus aureus and E. coli. Results showed promising inhibitory effects at low concentrations .
属性
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-fluoro-5-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O5/c1-34-23-12-16-9-10-27-21(19(16)14-24(23)35-2)11-15-3-5-17(6-4-15)28-25(31)29-22-13-18(30(32)33)7-8-20(22)26/h3-8,12-14H,9-11H2,1-2H3,(H2,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOXAVSGTRUAFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=C(C=CC(=C4)[N+](=O)[O-])F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













